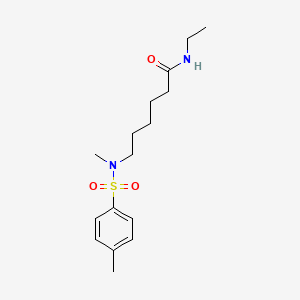![molecular formula C11H16N4O3S B6572115 ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate CAS No. 946293-38-5](/img/structure/B6572115.png)
ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of 2-bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines consists of a five-membered triazole ring fused with a six-membered thiadiazine ring .Mécanisme D'action
Target of Action
The compound ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They have also shown activity against cancer cells, microbes, and viruses .
Mode of Action
Similar compounds have been found to inhibit enzymes, which can lead to a variety of effects depending on the specific enzyme targeted . For example, inhibition of carbonic anhydrase can disrupt pH regulation in cells, while inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it inhibits carbonic anhydrase, it could affect the bicarbonate buffer system and disrupt pH balance in cells. If it inhibits cholinesterase, it could affect cholinergic signaling in the nervous system .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and their roles in the body. For example, if it targets cancer cells, it could potentially inhibit their growth or induce apoptosis . If it targets microbes or viruses, it could potentially inhibit their replication .
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate in laboratory experiments has several advantages. It is a relatively stable compound, which makes it ideal for use in experiments. It is also relatively easy to synthesize, which makes it an ideal compound for use in drug discovery and drug delivery experiments. However, it is important to note that this compound is a relatively new compound, and its effects on the body are not yet fully understood. As such, it is important to use caution when using this compound in laboratory experiments.
Orientations Futures
The use of ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of this compound in drug discovery and drug delivery experiments. It could also be used in the study of the mechanisms of action of drugs, and to study the effects of drugs on the body. Additionally, it could be used to study the biochemical and physiological effects of drugs, as well as to investigate the potential of new drugs and drug delivery systems. Finally, this compound could be used to investigate the potential of new drugs and drug delivery systems.
Méthodes De Synthèse
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is synthesized in a two-step process. The first step involves the reaction of ethyl 3-hydrazinopropanoate with 3-chloro-1,2,4-triazole in the presence of an acid catalyst. This reaction forms this compound. The second step involves the reaction of this compound with an acid catalyst to form the final product.
Applications De Recherche Scientifique
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. It has been used in the development of new drugs and drug delivery systems, as well as to study the biochemical and physiological effects of drugs. It has also been used in the study of the mechanisms of action of drugs, and to study the effects of drugs on the body.
Propriétés
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-2-18-9(17)5-4-8(16)12-10-13-14-11-15(10)6-3-7-19-11/h2-7H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDNEWLHMFWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C2N1CCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)
![ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate](/img/structure/B6572123.png)
![ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B6572130.png)
![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate](/img/structure/B6572135.png)
![ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B6572149.png)
